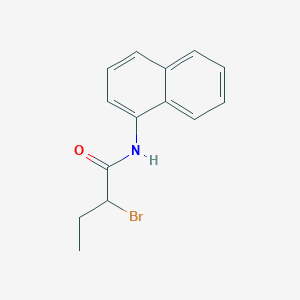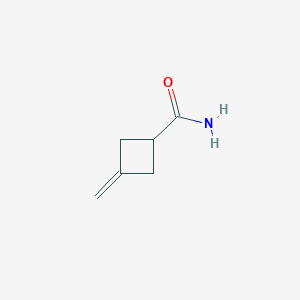
3-Methylenecyclobutanecarboxamide
Overview
Description
3-Methylenecyclobutanecarboxamide is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.143 and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Methylenecyclobutanecarboxamide consists of 6 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the web search for the molecular structure analysis expired, so I couldn’t provide more detailed information.Chemical Reactions Analysis
While specific chemical reactions involving 3-Methylenecyclobutanecarboxamide are not available, general chemical reactions can be classified into several types: chemical solubility and precipitation reactions; acid, base, and neutralization reactions; gas-forming reactions; and oxidation-reduction reactions .Physical And Chemical Properties Analysis
3-Methylenecyclobutanecarboxamide has physical properties such as color, density, hardness, and melting and boiling points . Its chemical properties include its ability to undergo specific chemical changes .Scientific Research Applications
Biochemistry
In biochemistry, 3-Methylenecyclobutanecarboxamide may be utilized in the study of protein interactions and enzyme kinetics . Its unique structure could serve as an inhibitor or substrate analog for enzymes that process cyclic compounds, aiding in understanding enzyme specificity and mechanism .
Pharmacology
Pharmacologically, this compound could be explored for its potential therapeutic effects . It might act as a precursor in the synthesis of small molecule drugs targeting neurological disorders due to its amide functional group, which is commonly found in neuroactive substances .
Organic Synthesis
In organic synthesis, 3-Methylenecyclobutanecarboxamide can be a valuable intermediate. Its incorporation into larger molecules could be pivotal in synthesizing novel polymers or small organic molecules with potential applications in material science or as pharmaceuticals .
Materials Science
The compound’s potential applications in materials science include the development of new polymeric materials with enhanced mechanical properties or as a modifier to alter the surface properties of nanomaterials, impacting nanotechnology and composite material development .
Analytical Chemistry
In analytical chemistry, 3-Methylenecyclobutanecarboxamide could be used as a calibration standard or a reagent in developing new analytical methods, particularly in mass spectrometry or chromatography , due to its unique and identifiable structure .
Environmental Science
Environmental science could benefit from this compound in the design of sensors for detecting environmental pollutants or as a building block in creating materials for environmental remediation, such as adsorbents for water treatment .
Agricultural Science
In agricultural science, there’s potential for 3-Methylenecyclobutanecarboxamide to be used in the synthesis of agrochemicals like pesticides or herbicides. Its structure could be tailored to enhance selectivity and efficacy while minimizing environmental impact .
Food Science
Lastly, in food science, it could be explored for its role in food preservation or as a functional additive to improve the shelf life or nutritional value of food products. Its amide group might interact with food components to create novel textures or flavors .
Safety and Hazards
properties
IUPAC Name |
3-methylidenecyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMLZFZOMSZYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704089 | |
| Record name | 3-Methylidenecyclobutane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenecyclobutanecarboxamide | |
CAS RN |
89464-20-0 | |
| Record name | 3-Methylidenecyclobutane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)


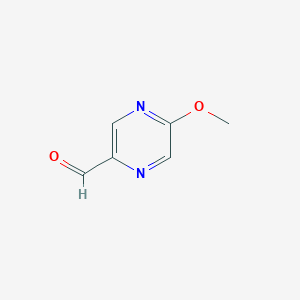

![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)

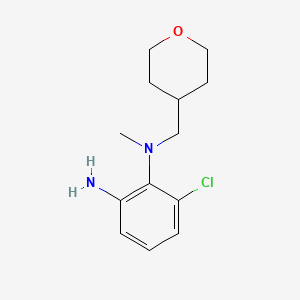


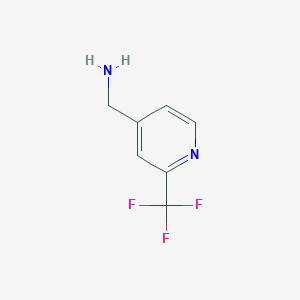
![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)
